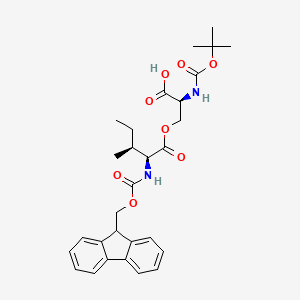
N-Boc-3-(Boc-amino)-D-alanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(Boc-amino)-D-alanine: is a derivative of the amino acid D-alanine, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups. This compound is commonly used in peptide synthesis and other organic synthesis processes to protect the amino group from unwanted reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: N-Boc-3-(Boc-amino)-D-alanine is widely used in the synthesis of peptides, where it serves as a protected amino acid building block.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and enzyme inhibitors.
Industry:
Chemical Manufacturing: It is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
Target of Action
N-Boc-3-(Boc-amino)-D-alanine is a versatile building block used in the synthesis of various drugs and bioactive compounds . .
Mode of Action
It’s known that this compound is used in the synthesis of various drugs and bioactive compounds, suggesting that its interaction with its targets and the resulting changes would depend on the specific compound it is used to synthesize .
Biochemical Pathways
It has been shown to be used in the synthesis of active anti-hiv arginine-adenosine compounds targeting the viral tar rna sequence . This suggests that it may play a role in the biochemical pathways related to HIV replication.
Result of Action
The molecular and cellular effects of N-Boc-3-(Boc-amino)-D-alanine’s action would depend on the specific drug or bioactive compound it is used to synthesize. For instance, when used in the synthesis of active anti-HIV arginine-adenosine compounds, it may contribute to the inhibition of HIV replication .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Boc-3-(Boc-amino)-D-alanine would likely depend on the specific conditions under which the synthesis reactions it is involved in are carried out. For instance, factors such as temperature, pH, and solvent used could potentially affect the efficiency of the synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The synthesis of N-Boc-3-(Boc-amino)-D-alanine typically begins with the protection of the amino group of D-alanine. This is achieved by reacting D-alanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or triethylamine.
Industrial Production Methods: Industrial production of N-Boc-3-(Boc-amino)-D-alanine follows similar synthetic routes but on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The most common reaction involving N-Boc-3-(Boc-amino)-D-alanine is the removal of the Boc protecting groups.
Amidation: N-Boc-3-(Boc-amino)-D-alanine can undergo amidation reactions to form amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Amidation: Carbodiimides, carboxylic acids, acid chlorides.
Major Products:
Deprotection: D-alanine.
Amidation: Corresponding amides.
Comparación Con Compuestos Similares
N-Boc-D-alanine: Similar in structure but with only one Boc protecting group.
N-Cbz-3-(Cbz-amino)-D-alanine: Uses benzyl carbamate (Cbz) as the protecting group instead of Boc.
Uniqueness:
Propiedades
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)

![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)



![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)

![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)


